2-(2-Methoxyphenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone
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Overview
Description
2-(2-Methoxyphenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone is a synthetic organic compound that features a methoxyphenyl group, a thiazol-2-yloxy group, and an azetidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Attachment of the Thiazol-2-yloxy Group: The thiazole ring is then functionalized to introduce the thiazol-2-yloxy group, often through nucleophilic substitution reactions.
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized via the Staudinger reaction, which involves the [2+2] cycloaddition of imines with ketenes.
Coupling of the Methoxyphenyl Group: The final step involves coupling the methoxyphenyl group to the azetidinone ring, typically through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(2-Methoxyphenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: It is explored for use in the development of novel polymers and materials with unique electronic properties.
Biological Research: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propanone: Similar structure with a propanone group instead of ethanone.
2-(2-Methoxyphenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)butanone: Similar structure with a butanone group instead of ethanone.
Uniqueness
2-(2-Methoxyphenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
The compound 2-(2-Methoxyphenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down as follows:
- Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's biological properties.
- Thiazole moiety : A five-membered ring containing sulfur and nitrogen, known for its role in various biological activities.
- Methoxyphenyl group : Enhances lipophilicity and may influence the binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymes : The compound may inhibit or modulate enzyme activity, contributing to its therapeutic effects.
- Receptors : Binding to various receptors could mediate signaling pathways involved in disease processes.
Biological Activity and Efficacy
Research indicates that compounds with similar structures exhibit diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. For instance:
Antitumor Activity
A study on thiazole derivatives showed significant antitumor activity against several cancer cell lines. Compounds with thiazole rings demonstrated higher inhibitory effects compared to standard drugs like 5-fluorouracil (5-FU). Notably, certain derivatives displayed IC50 values in the low microgram range against MCF-7 and HepG2 cell lines, suggesting that modifications in the thiazole structure enhance cytotoxicity .
Antimicrobial Properties
Thiazole-containing compounds have been reported to possess antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents .
Case Studies
Several studies highlight the promising biological activities of thiazole derivatives:
- Antitumor Study : A series of thiazole derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines. The best-performing compounds exhibited IC50 values significantly lower than those of established chemotherapeutics, indicating their potential as effective anticancer agents .
- Antimicrobial Evaluation : Research on thiazole-based compounds showed that they could inhibit the growth of pathogenic bacteria. This suggests their utility in treating infections where conventional antibiotics may fail .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-19-13-5-3-2-4-11(13)8-14(18)17-9-12(10-17)20-15-16-6-7-21-15/h2-7,12H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBQOHDGJGHTDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CC(C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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